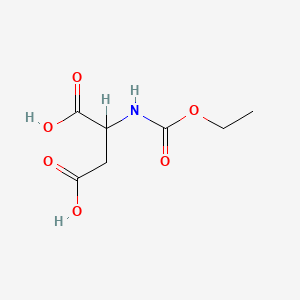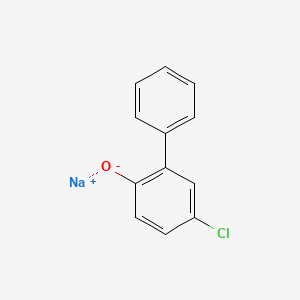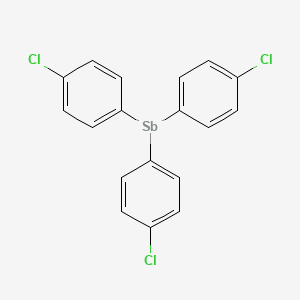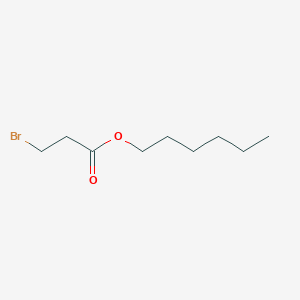
Hexyl 3-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 3-bromopropanoate is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.134 g/mol . It is an ester formed from hexanol and 3-bromopropanoic acid. This compound is known for its applications in organic synthesis and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexyl 3-bromopropanoate can be synthesized through the esterification of hexanol with 3-bromopropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of anhydrous conditions and high-purity reactants is crucial to obtain a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl 3-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form hexyl 3-hydroxypropanoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to hexanol and 3-bromopropanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in an aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products:
Nucleophilic Substitution: Hexyl 3-hydroxypropanoate.
Reduction: Hexyl 3-hydroxypropanoate.
Hydrolysis: Hexanol and 3-bromopropanoic acid.
Wissenschaftliche Forschungsanwendungen
Hexyl 3-bromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of hexyl 3-bromopropanoate primarily involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Hexyl 3-bromopropanoate can be compared with other similar compounds, such as:
Methyl 3-bromopropanoate: Similar in structure but with a methyl group instead of a hexyl group.
Ethyl 3-bromopropanoate: Contains an ethyl group instead of a hexyl group.
Propyl 3-bromopropanoate: Contains a propyl group instead of a hexyl group.
Uniqueness: this compound is unique due to its longer carbon chain (hexyl group), which can influence its physical properties and reactivity compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
6282-50-4 |
|---|---|
Molekularformel |
C9H17BrO2 |
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
hexyl 3-bromopropanoate |
InChI |
InChI=1S/C9H17BrO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-8H2,1H3 |
InChI-Schlüssel |
SKMQINQBZSMTFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


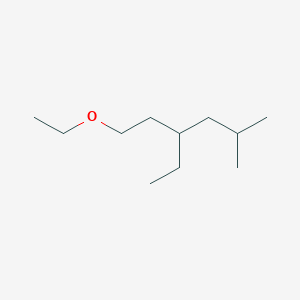
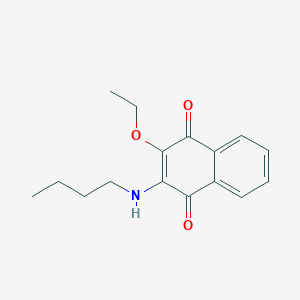
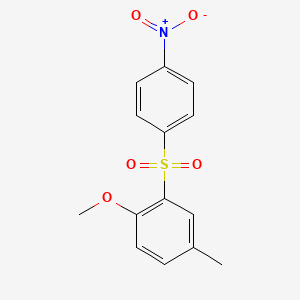
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
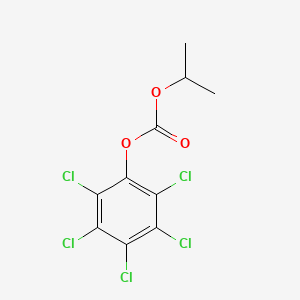

![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
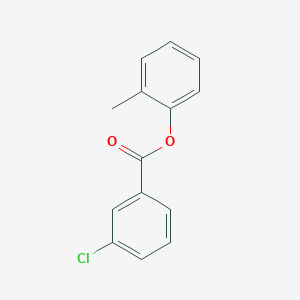
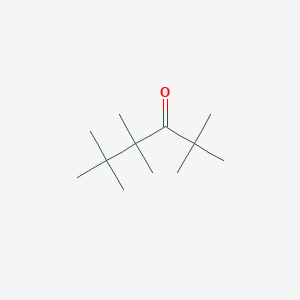
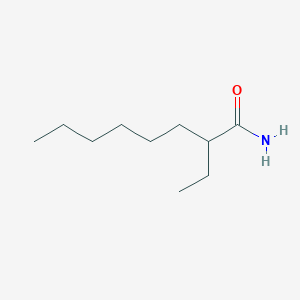
![2-Oxabicyclo[3.2.1]octa-3,6-diene](/img/structure/B14734668.png)
